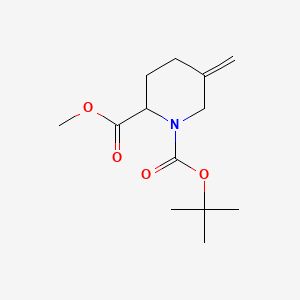

O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate

Description

O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate is a bicyclic ester featuring a piperidine ring substituted with a methylene group at the 5-position and protected carbamate groups (tert-butyl and methyl esters) at the 1- and 2-positions, respectively. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of polycyclic scaffolds and pharmaceutical precursors . Its methylene group enables electrophilic additions or cycloaddition reactions, while the tert-butyl and methyl ester moieties enhance stability during synthetic manipulations.

Properties

Molecular Formula |

C13H21NO4 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-methylidenepiperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H21NO4/c1-9-6-7-10(11(15)17-5)14(8-9)12(16)18-13(2,3)4/h10H,1,6-8H2,2-5H3 |

InChI Key |

PMZKTLFVBGIARY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Boc Protection of Piperidine Nitrogen

- Starting material: 5-methylenepiperidine or 5-methylene-4-piperidone derivative.

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or sodium bicarbonate.

- Solvent: Dichloromethane or tetrahydrofuran (THF).

- Temperature: 0 to 25°C.

- Procedure: Stir piperidine derivative with Boc2O and base until reaction completion (monitored by TLC or NMR).

- Outcome: Formation of N-Boc-protected piperidine intermediate.

Step 2: Introduction of Methylene Group at 5-Position

- Reagents: Formaldehyde or paraformaldehyde, base such as sodium hydride or potassium tert-butoxide.

- Solvent: THF or dimethylformamide (DMF).

- Temperature: 0 to room temperature.

- Procedure: React N-Boc-piperidine with formaldehyde under basic conditions to form exocyclic methylene substituent.

- Outcome: Formation of 5-methylenepiperidine intermediate.

Step 3: Esterification at 2-Position

- Reagents: Methyl chloroformate or diazomethane for methyl ester formation.

- Solvent: Anhydrous conditions, often in dichloromethane or ether.

- Temperature: 0 to room temperature.

- Procedure: Treat intermediate with methylating agent to form methyl ester at position 2.

- Outcome: Formation of O2-methyl ester.

Step 4: Final Purification and Characterization

- Techniques: Silica gel column chromatography, preparative HPLC.

- Characterization: NMR spectroscopy, mass spectrometry, and purity assessment by HPLC.

- Outcome: Pure O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate.

Analytical Data and Research Findings

Although direct full research publications on this exact compound are limited, related studies on piperidine derivatives with Boc protection and ester substitutions provide insight:

- NMR data typically show characteristic signals for tert-butyl groups (~1.4 ppm, singlet), methylene protons (~4.5-5.0 ppm, multiplet), and methyl esters (~3.7 ppm, singlet).

- Mass spectrometry confirms molecular ion peaks consistent with the formula C11H14N4O4.

- Chromatographic resolution techniques such as chiral HPLC have been employed for related compounds to separate stereoisomers, indicating the importance of stereochemical control in synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base, 0-25°C | 70-90 | Protects nitrogen, facilitates selectivity |

| Methylene Group Introduction | Formaldehyde, base, THF/DMF, RT | 60-80 | Forms exocyclic methylene substituent |

| Esterification (Methyl Ester) | Methyl chloroformate/diazomethane, anhydrous | 65-85 | Methyl ester installed at C2 position |

| Purification | Silica gel chromatography, HPLC | 85-95 | Ensures high purity and isolation |

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The methylene group at the 5-position can be oxidized to form a carbonyl group.

Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-oxo-piperidine-1,2-dicarboxylate derivatives.

Reduction: Formation of 1,2-dihydroxypiperidine derivatives.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The methylene group at the 5-position and the ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Ring Size: The target compound’s 6-membered piperidine ring offers distinct conformational flexibility and steric effects compared to 5-membered pyrrolidine (e.g., ) or 7-membered azepane () analogs.

- Substituents: Fluorine atoms () increase electronegativity and metabolic stability, while hydroxymethyl groups () enhance hydrophilicity. The methylene group in the target compound provides a reactive site absent in saturated or oxidized analogs.

- Purity and Stability: Fluorinated derivatives often require refrigeration (), suggesting lower stability than the non-halogenated target compound.

Biological Activity

O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate (CAS No. 2386149-28-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate has the following chemical structure:

- Molecular Formula : C13H19N2O4

- Molecular Weight : 255.30 g/mol

- IUPAC Name : 1-tert-butyl 2-methyl 5-methylenepiperidine-1,2-dicarboxylate

The compound features a methylene bridge and two carboxylate groups that may contribute to its biological activity.

Pharmacological Effects

-

Antimicrobial Activity :

- Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity. For instance, methylene derivatives have shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.7 µM, indicating potential for O1-tert-butyl O2-methyl in antimicrobial applications .

-

Neuroprotective Properties :

- The compound's structure suggests possible neuroprotective effects akin to other piperidine derivatives. Methylene blue, a related compound, has been documented to induce macroautophagy and activate AMPK signaling pathways, which may be relevant for neurodegenerative conditions . Further research is needed to investigate if O1-tert-butyl O2-methyl can elicit similar responses.

- Cytotoxicity :

Case Studies and Research Findings

The biological activity of O1-tert-butyl O2-methyl may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and apoptosis.

- Modulation of Cellular Signaling : Activation of AMPK and inhibition of mTOR pathways are critical for cellular survival under stress conditions.

- Interaction with Membrane Proteins : The hydrophobic nature of the tert-butyl group may facilitate interaction with cellular membranes, influencing permeability and transport mechanisms.

Q & A

Q. What are the key considerations for designing a high-yield synthesis protocol for O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate?

- Methodological Answer : Optimizing synthesis requires a multi-step approach integrating reaction fundamentals and process control. For example, multi-step reactions involving tert-butyl and methyl ester protection/deprotection (as seen in analogous piperidine derivatives) can improve regioselectivity . Employing factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) minimizes experimental iterations while maximizing yield . Statistical methods like Design of Experiments (DoE) are critical for identifying influential parameters (e.g., reaction time, stoichiometry) and reducing variability .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization involves:

- 1H/13C NMR : To confirm stereochemistry and substituent positions, as demonstrated for structurally similar dicarboxylates .

- IR Spectroscopy : To validate carbonyl (C=O) and methylene (C-H) functional groups.

- HRMS (ESI) : For precise molecular weight confirmation, ensuring no side products or impurities .

Cross-referencing spectral data with computational predictions (e.g., DFT-based chemical shift simulations) enhances accuracy .

Q. What safety protocols are essential when handling O1-tert-butyl O2-methyl 5-methylenepiperidine-1,2-dicarboxylate?

- Methodological Answer : Follow GHS hazard classifications (e.g., H302 for oral toxicity, H315 for skin irritation) and implement:

- Ventilation : To avoid inhalation of vapors (H335) .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact.

- First Aid : Immediate rinsing with water for skin exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction intermediates and transition states to identify energetically favorable pathways . For instance, conflicting experimental outcomes (e.g., unexpected byproducts) may arise from unaccounted steric effects or solvent interactions. Integrating computational data with experimental feedback loops refines reaction conditions and validates mechanisms .

Q. What strategies are effective for optimizing regioselectivity in piperidine dicarboxylate derivatives?

- Methodological Answer : Regioselectivity challenges arise during functionalization of the piperidine ring. Strategies include:

- Protecting Group Manipulation : tert-butyl groups shield specific nitrogen/carbonyl sites, directing reactivity .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligands) enhance cross-coupling efficiency in analogous systems .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates, improving selectivity .

Q. How can researchers address discrepancies in stability data under varying storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., elevated temperature/humidity) to simulate long-term storage. Analytical techniques like HPLC monitor decomposition products, while kinetic modeling (e.g., Arrhenius equations) predicts shelf life. Contradictions often stem from impurities or moisture sensitivity, necessitating inert-atmosphere storage (e.g., argon) and desiccants .

Q. What experimental frameworks are suitable for analyzing the compound’s reactivity in multi-component reactions?

- Methodological Answer : Use a hybrid computational-experimental approach:

- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations predict viable pathways .

- High-Throughput Screening : Test combinations of nucleophiles, electrophiles, and catalysts to map reactivity.

- Data Mining : Apply information science tools to extract patterns from reaction databases, narrowing optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.